![molecular formula C12H16N4O4S2 B2920560 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide CAS No. 1904311-94-9](/img/structure/B2920560.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a type of heterocyclic compound . These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thieno[3,2-d]pyrimidine core, with additional functional groups attached. These include a sulfonamide group and a pyrrolidine ring .Scientific Research Applications
Environmental Impact and Human Exposure
Perfluorinated Compounds in Air and Dust : A study conducted in Ottawa, Canada, investigated the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air. The research revealed significant indoor sources for several PFASs, emphasizing the role of indoor air as a significant contributor to outdoor environmental pollution. Human exposure assessment based on median air and dust concentrations indicated potential exposure routes through inhalation and dust ingestion, particularly in children (Shoeib et al., 2005).
Maternal-Fetal Transfer of PFAA Precursors : A study in Jiangsu province, China, analyzed maternal and cord serum samples for perfluoroalkyl acid (PFAA) precursors, revealing their presence and suggesting potential prenatal exposure. This study highlights the human placental transfer of these compounds, raising concerns about early-life exposure to PFAAs and their precursors (Yang et al., 2016).
Pharmacokinetics and Drug Efficacy
- Pharmacokinetics of Sulfadoxine-Pyrimethamine in Pregnant Women : This study investigated the pharmacokinetics of sulfadoxine (SDOX) and pyrimethamine (PYR) in pregnant and nonpregnant women. The findings revealed that pregnancy is associated with significantly lower plasma concentrations of SDOX and PYR, which could potentially affect the efficacy and prophylactic benefits of these drugs in pregnant patients. This suggests the need for adjusted dosing regimens in pregnant women to ensure optimal therapeutic outcomes (Karunajeewa et al., 2009).
Mechanism of Action
Target of Action
The compound N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide is primarily used as a fungicide . This suggests that its primary targets are likely to be specific enzymes or proteins within fungal pathogens that are essential for their growth and survival.
Result of Action
The primary result of the action of this compound is the control of fungal pathogens in plants . By inhibiting the growth of these pathogens, the compound helps to prevent damage to plants and increase their yield.
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c17-11-10-9(3-8-21-10)14-12(18)16(11)7-4-13-22(19,20)15-5-1-2-6-15/h3,8,13H,1-2,4-7H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWCZVYMWJNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.